
4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride
描述
4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride is a chemical compound with the molecular formula C3H7ClN4 and a molecular weight of 134.57 g/mol . It is a white crystalline solid that is soluble in water and some organic solvents . This compound is used in various scientific research applications, particularly in organic synthesis and as a reagent in laboratory settings .
作用机制
Target of Action
It is known that 1,2,4-triazoles, the class of compounds to which 4-methyl-4h-1,2,4-triazol-3-amine hydrochloride belongs, often interact with biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
Compounds in the 1,2,4-triazole class have been found to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes, by blocking 14-α-demethylation . This leads to the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .
Biochemical Pathways
The inhibition of ergosterol biosynthesis, as seen in other 1,2,4-triazoles, can disrupt the integrity and function of fungal cell membranes, affecting multiple downstream effects .
Pharmacokinetics
Triazole-based compounds are known for their excellent bioavailability in oral formulations .
Result of Action
The disruption of fungal cell membranes due to the inhibition of ergosterol biosynthesis is a common result of the action of 1,2,4-triazoles .
生化分析
Biochemical Properties
4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with a variety of enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s triazole ring structure allows it to bind effectively with these enzymes, inhibiting or modifying their activity . Additionally, it has been shown to interact with receptors such as the GABA receptor, influencing neurotransmission and exhibiting potential anxiolytic effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are essential for signal transduction. This compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function . For instance, it has been observed to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions between the triazole ring and the enzyme’s amino acid residues . The compound also affects gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered metabolic rates and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it exhibits therapeutic effects such as antimicrobial and anticancer activities. At higher doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic outcome without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound tends to accumulate in specific tissues, including the liver and brain, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is predominantly found in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, influencing its function and activity .
准备方法
The preparation of 4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride typically involves the reaction of precursor compounds with hydrochloric acid . One common synthetic route includes the reaction of 4-methyl-4H-1,2,4-triazole with hydrochloric acid under controlled conditions to yield the hydrochloride salt . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and consistency of the final product .
化学反应分析
4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can produce various substituted triazoles .
科学研究应用
4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride has several scientific research applications:
相似化合物的比较
4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride can be compared with other similar compounds, such as:
4-Methyl-4H-1,2,4-triazol-3-amine hydroiodide: This compound has a similar structure but contains an iodide ion instead of a chloride ion.
Methyl[(4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride: This compound has a similar triazole ring but with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, reactivity, and applications .
属性
IUPAC Name |
4-methyl-1,2,4-triazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.ClH/c1-7-2-5-6-3(7)4;/h2H,1H3,(H2,4,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWINVSSMBJNKCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride](/img/structure/B1432117.png)

![3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride](/img/structure/B1432122.png)
![2-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-propanamine hydrochloride](/img/structure/B1432123.png)

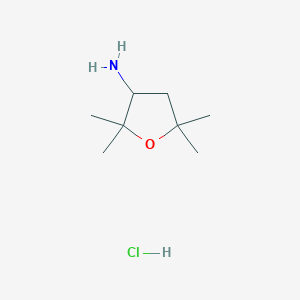
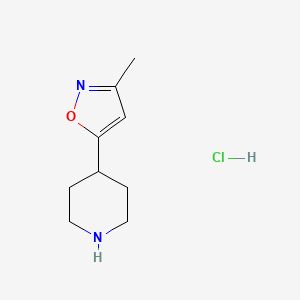
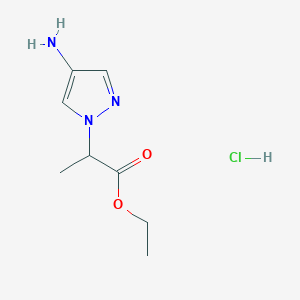

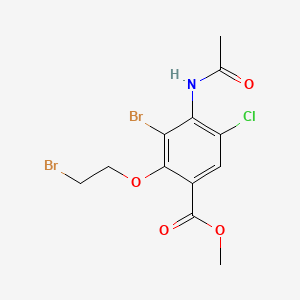
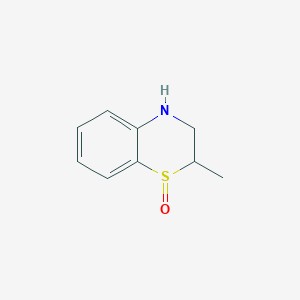
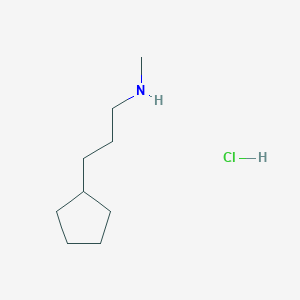
![N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride](/img/structure/B1432135.png)
